Sulverapride
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Overview
Description
Sulverapride is a methylsulfamoylbenzamide derivative with the molecular formula C16H25N3O5S and a molecular weight of 371.452 g/mol . It is an investigational compound patented by Societe d’Etudes Scientifiques et Industrielles de l’Ile-de-France for the treatment of lower urinary tract disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulverapride involves the reaction of 2,3-dimethoxy-5-methylsulfamoylbenzoic acid with 1-methyl-2-pyrrolidinylmethylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Sulverapride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or alcohols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
Sulverapride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Investigated for its therapeutic potential in treating lower urinary tract disorders and other medical conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Mechanism of Action
Sulverapride exerts its effects by interacting with specific molecular targets and pathways. It is believed to act on dopamine receptors, particularly the D2 and D3 receptors, similar to other benzamide derivatives . This interaction modulates neurotransmitter activity, leading to its therapeutic effects in treating lower urinary tract disorders .
Comparison with Similar Compounds
Sulverapride is unique among similar compounds due to its specific chemical structure and therapeutic applications. Similar compounds include:
Sulpiride: Another benzamide derivative used to treat schizophrenia by acting on dopamine receptors.
Sulfonamides: A class of compounds with a wide range of biological activities, including antibacterial and antiviral properties.
Sulfonimidates: Organosulfur compounds used as intermediates in organic synthesis and as building blocks for other sulfur-containing compounds.
This compound stands out due to its specific application in treating lower urinary tract disorders and its unique chemical structure that allows for targeted interactions with dopamine receptors.
Properties
CAS No. |
74651-66-4 |
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Molecular Formula |
C16H25N3O5S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide |
InChI |
InChI=1S/C16H25N3O5S/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20) |
InChI Key |
SODOSTUXGWHQII-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C |
Origin of Product |
United States |
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